molecular formula C13H19Cl2NO B1455637 4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride CAS No. 1220030-97-6

4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride

Cat. No. B1455637
M. Wt: 276.2 g/mol
InChI Key: YQVDFJXYKUAADE-UHFFFAOYSA-N
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Description

“4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride” is a synthetic compound with the molecular formula C13H19Cl2NO . It has a molecular weight of 276.2 g/mol. This compound has the potential to be useful in various fields of research and industry.


Synthesis Analysis

The synthesis of piperidine derivatives, such as “4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Nucleophilic Aromatic Substitution

Piperidine derivatives have been studied for their nucleophilic aromatic substitution reactions, showcasing the chemical behavior of piperidine compounds in reactions with nitro-group containing aromatic compounds. These studies provide a foundational understanding of how piperidine derivatives, including 4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride, might interact in various chemical environments, potentially leading to new chemical syntheses or modifications (Pietra & Vitali, 1972).

Ocular Toxicity Guidelines

Research into the ocular toxicity of related compounds, such as chloroquine and hydroxychloroquine, which share structural similarities with piperidine derivatives, has led to the development of screening guidelines to prevent ocular complications. This research indirectly informs safety protocols for handling and clinical use of various piperidine derivatives, emphasizing the importance of monitoring and managing potential side effects of chemically related substances (Jones, 1999).

Piperidine Derivatives in Therapeutic Applications

Piperazine and piperidine derivatives are significant in drug design due to their presence in a variety of therapeutic agents, including antipsychotics, antidepressants, anticancer, and antiviral drugs. This review highlights the flexibility of the piperidine ring in drug design and its impact on pharmacokinetics and pharmacodynamics, suggesting that modifications to piperidine derivatives can significantly influence their therapeutic potential. Such research underscores the importance of piperidine derivatives in the development of new medications and treatments (Rathi et al., 2016).

Environmental Impact and Treatment Options

The pesticide industry generates wastewater containing various toxic pollutants, including phenoxy acids, which are structurally related to 4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride. This review discusses the treatment options for such wastewater, highlighting the challenges and potential solutions for mitigating environmental contamination. The research underscores the importance of developing effective treatment strategies for chemicals related to piperidine derivatives, ensuring environmental safety and compliance with regulatory standards (Goodwin et al., 2018).

Future Directions

“4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride” has the potential to be useful in various fields of research and industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines like this compound is an important task of modern organic chemistry .

properties

IUPAC Name

4-(4-chloro-2-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-2-10-9-11(14)3-4-13(10)16-12-5-7-15-8-6-12;/h3-4,9,12,15H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVDFJXYKUAADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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